molecular formula C11H20ClNO3 B2418534 Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride CAS No. 2287268-49-7

Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride

Cat. No.: B2418534
CAS No.: 2287268-49-7
M. Wt: 249.74
InChI Key: LNZRHYFSGQNRDI-UHFFFAOYSA-N
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Description

Methyl 9-oxa-2-azaspiro[55]undecane-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H19NO3·HCl It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom

Properties

IUPAC Name

methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-14-10(13)9-2-3-11(8-12-9)4-6-15-7-5-11;/h9,12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZRHYFSGQNRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CCOCC2)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule through a series of steps that may include nucleophilic substitution, cyclization, and esterification reactions. The reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₉NO₃·HCl
  • Molecular Weight : 249.73 g/mol
  • CAS Number : 2287268-49-7

The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of both a carboxylate and a hydrochloride moiety enhances its solubility and reactivity, making it suitable for various applications.

Antimicrobial Activity

Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate hydrochloride has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study : A study evaluated the antibacterial efficacy of several derivatives of spirocyclic compounds, including methyl 9-oxa-2-azaspiro[5.5]undecane derivatives, demonstrating a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent .

Central Nervous System Effects

The compound's structure suggests potential neuroactive properties. Preliminary studies have indicated that spirocyclic compounds can interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Case Study : In an animal model, administration of methyl 9-oxa-2-azaspiro[5.5]undecane derivatives showed promise in reducing anxiety-like behaviors, suggesting possible applications in treating anxiety disorders .

Synthetic Applications

Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate hydrochloride serves as an intermediate in the synthesis of more complex molecules in medicinal chemistry. Its spirocyclic framework allows for the development of novel drugs targeting various diseases.

Application Area Details
Antimicrobial DevelopmentEffective against specific bacterial strains
Neuropharmacological ResearchPotential anxiolytic effects observed in animal studies
Synthetic IntermediateUseful in synthesizing other bioactive compounds

The biological activity of methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate hydrochloride is hypothesized to involve modulation of neurotransmitter systems and inhibition of key bacterial enzymes. Its unique structure may allow it to act on multiple biological targets, increasing its therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxa-9-azaspiro[5.5]undecane hydrochloride
  • 1-Oxa-9-azaspiro[5.5]undecane derivatives

Uniqueness

Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals.

Biological Activity

Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate; hydrochloride (CAS No. 2287268-49-7) is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H19_{19}NO3_3.ClH
  • Molecular Weight : 249.73 g/mol
  • IUPAC Name : Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate hydrochloride
  • Physical Form : Powder
  • Purity : ≥95% .

Methyl 9-oxa-2-azaspiro[5.5]undecane derivatives have been studied for their role as soluble epoxide hydrolase (sEH) inhibitors, which are crucial in the regulation of lipid signaling pathways. Inhibition of sEH can lead to increased levels of bioactive epoxyeicosatrienoic acids (EETs), which have various physiological effects including vasodilation and anti-inflammatory properties .

In Vitro Studies

  • sEH Inhibition : Research indicates that compounds similar to methyl 9-oxa-2-azaspiro[5.5]undecane exhibit potent inhibition of sEH, demonstrating potential therapeutic applications in chronic kidney diseases and other conditions associated with dysregulated lipid metabolism .
  • Dual Receptor Activity : Some derivatives have shown dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists, suggesting a role in pain management .

In Vivo Studies

  • Chronic Kidney Disease Model : In a rat model of anti-glomerular basement membrane glomerulonephritis, a related compound significantly lowered serum creatinine levels when administered orally, indicating potential for treating chronic kidney diseases .
  • Pain Management : The dual receptor activity observed in certain derivatives suggests potential efficacy in pain relief, warranting further investigation into their pharmacodynamics and therapeutic index .

Case Study 1: Chronic Kidney Disease

A study involving the administration of a related spirocyclic compound demonstrated a marked reduction in serum creatinine levels in rats with induced chronic kidney disease. This suggests that methyl 9-oxa-2-azaspiro[5.5]undecane derivatives could be effective in managing renal impairment by modulating lipid signaling pathways through sEH inhibition .

Case Study 2: Pain Management

Research on 4-Aryl derivatives indicated that these compounds could serve as dual-action agents for pain management, acting on both opioid receptors and sigma receptors. This dual mechanism may enhance analgesic effects while minimizing side effects typically associated with opioid use .

Data Table: Comparison of Biological Activities

CompoundActivity TypeModel/Study ContextKey Findings
Methyl 9-oxa-2-azaspiro[5.5]undecanesEH InhibitorChronic Kidney Disease Rat ModelReduced serum creatinine levels
4-Aryl DerivativesDual Receptor AgonistPain Management StudiesEffective analgesic properties

Q & A

Q. What synthetic routes are reported for Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via spirocyclic ring formation, often involving condensation of heterocyclic precursors. For example, tert-butyl-protected analogs (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) are synthesized using DMSO as a solvent under inert conditions at elevated temperatures (130°C), with DIPEA as a base to facilitate coupling reactions. Yields (~40–88%) depend on reaction time, temperature, and stoichiometric ratios of intermediates . Key Parameters :

ParameterTypical RangeImpact on Yield
Temperature120–140°CHigher temperatures accelerate coupling but risk decomposition
SolventDMSO, DMFPolar aprotic solvents enhance reactivity
BaseDIPEA, TEAAffects deprotonation efficiency

Q. How is the purity of Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate hydrochloride validated in synthetic workflows?

Purity is assessed via HPLC (>95% purity criteria) and mass spectrometry (e.g., ESI-MS). Flash chromatography on silica gel is commonly used for purification, with elution systems optimized using TLC monitoring (e.g., 10:1 DCM:MeOH) .

Q. What spectroscopic techniques are employed for structural confirmation?

  • NMR : 1H^1H and 13C^{13}C NMR identify spirocyclic connectivity and ester/amide protons. For example, tert-butyl groups show characteristic singlets at ~1.4 ppm, while spirocyclic protons exhibit complex splitting patterns .
  • IR : Ester carbonyl stretches appear at ~1720 cm1^{-1}, and hydrochloride salts show broad N–H stretches near 2500 cm1^{-1} .

Advanced Research Questions

Q. How does the rigid spirocyclic structure influence the compound’s conformational stability and pharmacodynamic properties?

The 9-oxa-2-azaspiro[5.5]undecane core imposes restricted rotation, enhancing metabolic stability and binding affinity. Computational studies (e.g., molecular docking) reveal that the spiro scaffold mimics piperazine bioisosteres, enabling interactions with CNS targets while reducing off-target effects .

Q. What strategies resolve contradictions in stereochemical assignments for derivatives of this compound?

Conflicting stereochemistry is resolved via X-ray crystallography or NOESY experiments. For example, axial vs. equatorial substituents on the spirocyclic ring are distinguished through 1H^1H-1H^1H coupling constants and NOE correlations .

Q. How are polymorphic forms of the hydrochloride salt characterized, and do they affect solubility?

Polymorph screening uses PXRD and DSC to identify crystalline forms. Hydrate vs. anhydrate forms impact solubility profiles (e.g., hydrate forms may reduce bioavailability due to lower dissolution rates). Stability studies under varying humidity/temperature guide storage recommendations (e.g., desiccated, -20°C) .

Q. What in vitro assays evaluate the compound’s bioactivity, and how are data discrepancies addressed?

  • Assays : PARP inhibition (IC50_{50}), kinase profiling, and cytotoxicity screens (e.g., MTT assays).
  • Data Analysis : Discrepancies in IC50_{50} values are resolved by standardizing assay conditions (e.g., ATP concentration, cell line selection) and validating via orthogonal methods (e.g., SPR for binding kinetics) .

Methodological Considerations

Q. What computational tools model the compound’s interactions with biological targets?

Molecular dynamics (MD) simulations and DFT calculations predict binding modes and electronic properties. Software like Schrödinger Suite or AutoDock Vina optimizes docking poses using spirocyclic constraints .

Q. How is the hydrochloride counterion’s role assessed in formulation studies?

Ion-pair chromatography and pH-solubility profiles evaluate counterion effects. Alternative salts (e.g., mesylate, tosylate) are screened to improve solubility and crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.